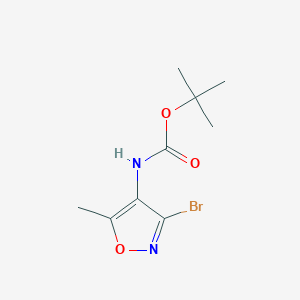![molecular formula C20H22ClF2N3OS2 B2711785 N-(2-(二甲基氨基)乙基)-N-(4-氟苯并[4]噻唑-2-基)-3-((4-氟苯基)硫)丙酰胺 盐酸盐 CAS No. 1216564-94-1](/img/structure/B2711785.png)
N-(2-(二甲基氨基)乙基)-N-(4-氟苯并[4]噻唑-2-基)-3-((4-氟苯基)硫)丙酰胺 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClF2N3OS2 and its molecular weight is 457.98. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构多样性
生成结构多样化的库:生成结构多样化的化合物库是药物发现和材料科学中的关键步骤。一项研究展示了从 2-乙酰噻吩衍生的酮型曼尼希碱开始合成多种化合物,生成包括二硫代氨基甲酸酯和硫醚在内的衍生物,它们与查询化合物在结构上相关。这种方法展示了生成多样化分子结构的灵活性,可能产生具有独特性质的新型治疗剂或材料 G. Roman, 2013。
抗癌和抗菌应用
抗癌剂:苯并噻唑及其衍生物因其抗癌活性而被探索。新型苯并噻唑酰腙的合成及其作为抗癌剂的评估突出了苯并噻唑支架上特定位置的结构修饰在调节抗肿瘤特性中的重要性。此类研究对于识别针对各种癌症类型的新治疗候选物至关重要 Derya Osmaniye 等,2018。
抗菌活性:开发新的抗菌剂对于对抗耐药病原体至关重要。苯并噻唑的新型衍生物已被合成并评估其抗菌活性,显示出对各种细菌菌株的显着潜力。此类研究对于扩大可用于临床的抗菌剂库至关重要 Meltem Yolal 等,2012。
腐蚀抑制
金属保护:苯并噻唑衍生物作为酸性环境中碳钢的腐蚀抑制剂的研究展示了这些化合物在延长金属结构寿命方面的应用。通过抑制腐蚀,这些化合物可以显着影响金属耐用性至关重要的行业,展示了苯并噻唑衍生物超越生物医学应用的多功能性 Zhiyong Hu 等,2016。
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3OS2.ClH/c1-24(2)11-12-25(20-23-19-16(22)4-3-5-17(19)28-20)18(26)10-13-27-15-8-6-14(21)7-9-15;/h3-9H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMOZSRBJLLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCSC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2711704.png)

![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)





![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2711721.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2711722.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711725.png)